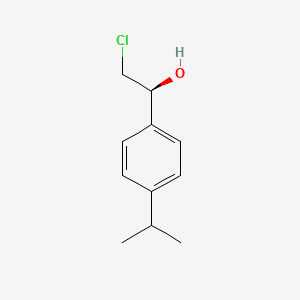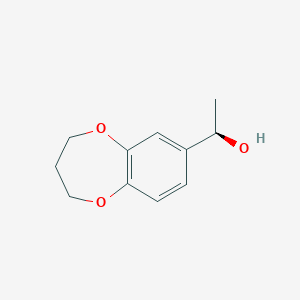
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, also known as 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ethanol or 1R-DDBE, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a cyclic ether that is structurally related to the benzodiazepines, a class of psychoactive drugs. It has been studied for its possible therapeutic and pharmacological effects, as well as its potential applications in the synthesis of other compounds.
Scientific Research Applications
1R-DDBE has been investigated for its potential applications in scientific research. It has been studied for its ability to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It is also being investigated for its potential to inhibit the activity of enzymes involved in the synthesis of certain drugs, such as cocaine.
Mechanism of Action
The mechanism of action of 1R-DDBE is not yet fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It is also believed to act as an inhibitor of certain enzymes involved in the synthesis of certain drugs, such as cocaine.
Biochemical and Physiological Effects
1R-DDBE has been studied for its possible therapeutic and pharmacological effects. It has been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and other neurological processes. It has also been studied for its potential to inhibit the activity of enzymes involved in the synthesis of certain drugs, such as cocaine.
Advantages and Limitations for Lab Experiments
1R-DDBE has several advantages for use in laboratory experiments. It is a simple compound to synthesize, and can be easily scaled up for industrial production. It is also relatively non-toxic and has few side effects. However, the mechanism of action of 1R-DDBE is not yet fully understood, and its effects on certain biochemical and physiological processes are still being investigated.
Future Directions
The potential applications of 1R-DDBE are still being explored. Future research should focus on further elucidating the mechanism of action of 1R-DDBE, as well as its effects on certain biochemical and physiological processes. Additionally, further research should focus on the potential of 1R-DDBE to be used in the synthesis of other compounds. Finally, further research should investigate the potential of 1R-DDBE to be used as a therapeutic or pharmacological agent.
Synthesis Methods
1R-DDBE can be synthesized through a two-step process. In the first step, a reaction between 1-bromo-(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol2H-1,5-benzodioxepin-7-yl acetate and 2-methoxyethanol gives the desired product. In the second step, the product is reacted with sodium hydroxide to form the final compound. This two-step method is simple and easy to perform, and can be scaled up for industrial production.
properties
IUPAC Name |
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQYLFBYVQZOK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

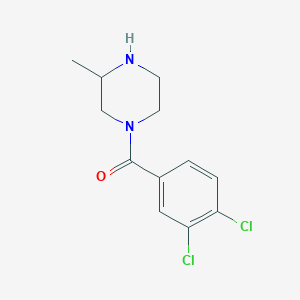


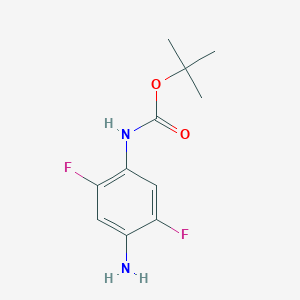
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

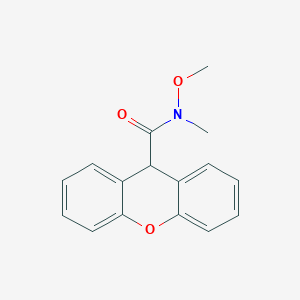
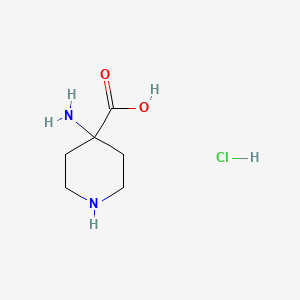
![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)
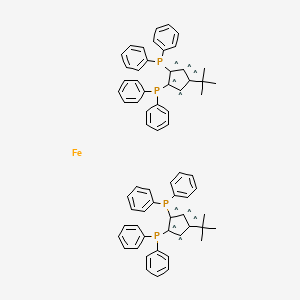

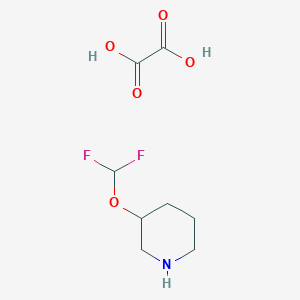
![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)
